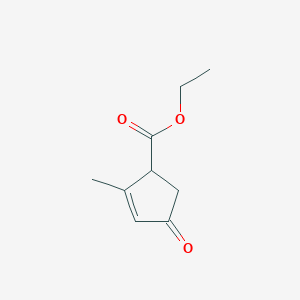









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH2:10][C:9]([O-:11])=[C:8](C(OC)=O)[C:7]=1[CH3:16])=[O:5])[CH3:2].[Na+].CC(O)=O.[I-].[Na+]>COCCOCCOC>[CH3:16][C:7]1[CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:9](=[O:11])[CH:8]=1 |f:0.1,3.4|
|


|
Name
|
sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclopenta-1,3-dienolate
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=C(C(=C(C1)[O-])C(=O)OC)C.[Na+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
280 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
ice water
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a yellow suspension
|
|
Type
|
ADDITION
|
|
Details
|
was added portion-wise over about 5-10 min
|
|
Duration
|
7.5 (± 2.5) min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for about 3 h
|
|
Duration
|
3 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting material was extracted with Et2O (3×500 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (2×500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown liquid that
|
|
Type
|
DISTILLATION
|
|
Details
|
was purified by vacuum distillation (80-85° C., 0.3 Torr)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(CC(C1)=O)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40.6 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |